1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one
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Overview
Description
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates, which then undergo cyclization to yield the desired benzothiazine compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions using reagents like potassium permanganate or hydrogen peroxide can convert the thione group to a corresponding oxo compound . Substitution reactions can introduce different functional groups at specific positions on the benzothiazine ring, allowing for the synthesis of a wide range of derivatives with diverse properties . Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, benzothiazine derivatives have shown promising activities as anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer agents . Additionally, these compounds have been explored for their potential use as stabilizers in rubber vulcanization, corrosion inhibitors, and fading preventers in the materials industry .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and π–π interactions with biological targets, enhancing its binding affinity and activity . For instance, benzothiazine derivatives have been found to inhibit enzymes such as human leukocyte elastase and other serine proteases, which are involved in inflammatory and immune responses . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one can be compared with other similar compounds within the benzothiazine family. Some notable examples include 1,2,4-benzothiadiazine-1,1-dioxide and 4H-3,1-benzothiazin-4-ones . While these compounds share a common benzothiazine core, they differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.
Properties
CAS No. |
6431-62-5 |
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Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3 |
InChI Key |
DVBWTQHPHQVGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCSC2=CC=CC=C21 |
Origin of Product |
United States |
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